molecular formula C45H48N4O10 B12753220 Pilocarpine pamoate CAS No. 63036-94-2

Pilocarpine pamoate

Cat. No.: B12753220
CAS No.: 63036-94-2
M. Wt: 804.9 g/mol
InChI Key: ZCECPEINCZVBPT-IWXKTIJTSA-N
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Description

Pilocarpine pamoate is a chemical salt form of Pilocarpine, a naturally occurring lactone alkaloid originally derived from plants of the Pilocarpus genus . As a research compound, it is a non-selective muscarinic acetylcholine receptor agonist, acting primarily on the M3 receptor subtype . Activation of the M3 receptor, a Gq-protein-coupled receptor, triggers the phospholipase C pathway, leading to an increase in intracellular inositol triphosphate (IP3) and calcium levels . This mechanism is fundamental to studying physiological processes such as the stimulation of exocrine glands (e.g., salivary and sweat glands) and the contraction of smooth muscle . In research settings, Pilocarpine and its salts are extensively used to investigate therapies for conditions like xerostomia (dry mouth) and various ophthalmic diseases, including glaucoma . The pamoate salt has the chemical formula C45H48N4O10 and an average molecular weight of 804.897 g/mol . It is supplied for research purposes only and must not be used for diagnostic, therapeutic, or any other human use. Researchers should handle this product in accordance with their institution's safety protocols.

Properties

CAS No.

63036-94-2

Molecular Formula

C45H48N4O10

Molecular Weight

804.9 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one

InChI

InChI=1S/C23H16O6.2C11H16N2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*5,7-8,10H,3-4,6H2,1-2H3/t;2*8-,10-/m.00/s1

InChI Key

ZCECPEINCZVBPT-IWXKTIJTSA-N

Isomeric SMILES

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.CCC1C(COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Synthetic Chemistry and Structural Modification of Pilocarpine

Classical Synthetic Pathways for Pilocarpine (B147212)

Pilocarpine, an alkaloid naturally sourced from the leaves of the Pilocarpus genus of plants, has been the subject of numerous synthetic efforts. chemicalbook.comwikipedia.org One of the most established and frequently cited methods commences with 2-ethyl-3-carboxy-2-butyrolactone. chemicalbook.comeaspublisher.comggu.ac.in

Synthesis from 2-Ethyl-3-carboxy-2-butyrolactone

A well-documented synthetic route to pilocarpine begins with the starting material 2-ethyl-3-carboxy-2-butyrolactone. chemicalbook.comggu.ac.in This classical pathway involves a multi-step process to construct the characteristic imidazole (B134444) and lactone rings of the pilocarpine molecule. wikipedia.orgggu.ac.in

The initial step involves the conversion of 2-ethyl-3-carboxy-2-butyrolactone into its corresponding acid chloride. chemicalbook.comggu.ac.in This is typically achieved through treatment with thionyl chloride. chemicalbook.comggu.ac.in The resulting acid chloride then undergoes an Arndt-Eistert reaction with diazomethane, followed by a reaction with ethanol, to yield an ethyl ester. chemicalbook.comeaspublisher.com Subsequent hydrolysis of this ester produces the corresponding acid. chemicalbook.comggu.ac.in

This acid intermediate is again treated with thionyl chloride to form an acid chloride, which is then reacted with diazomethane. chemicalbook.comggu.ac.in In this instance, the intermediate ketene (B1206846) is treated with hydrogen chloride to afford a chloroketone. chemicalbook.comggu.ac.in This chloroketone is then reacted with potassium phthalimide (B116566), and subsequent acid hydrolysis removes the phthalimide protecting group, yielding an aminoketone. chemicalbook.comggu.ac.in

The aminoketone is then treated with an acidic solution of potassium thiocyanate (B1210189) to form 3-ethyl-4-(2-mercapto-5-imidazolylmethyl)tetrahydrofuran-2-one. chemicalbook.comggu.ac.in A mild oxidation step removes the mercapto group, yielding 3-ethyl-4-(5-imidazolylmethyl)tetrahydrofuran-2-one. chemicalbook.comggu.ac.in The final step in this classical synthesis is the alkylation of this intermediate with methyl iodide to produce pilocarpine. chemicalbook.comggu.ac.in

Key Intermediate Compounds and Reactions

The classical synthesis of pilocarpine relies on a series of key reactions and the formation of specific intermediate compounds.

Key Reactions and Reagents:

Reaction/ReagentPurpose
Thionyl chloride (SOCl₂) ** Converts carboxylic acids to acid chlorides. chemicalbook.comggu.ac.in
Diazomethane (CH₂N₂) **Used in the Arndt-Eistert reaction to form diazoketones. chemicalbook.comorganic-chemistry.org
Arndt-Eistert reaction A method for homologation of carboxylic acids, converting them to a higher homologue with an additional carbon atom. organic-chemistry.orglibretexts.org
Potassium phthalimide Used to introduce a protected amino group. chemicalbook.comwikipedia.org
Potassium thiocyanate Reacts with the aminoketone to form the imidazole ring. chemicalbook.comwikipedia.org
Methyl iodide (CH₃I) Used for the N-alkylation of the imidazole ring in the final step. chemicalbook.comggu.ac.in

Key Intermediates:

Acid chloride of 2-ethyl-3-carboxy-2-butyrolactone: The initial activated intermediate. chemicalbook.comggu.ac.in

Diazoketone: Formed from the reaction of the acid chloride with diazomethane. chemicalbook.comorganic-chemistry.org

Chloroketone: Generated by the treatment of the ketene with hydrogen chloride. chemicalbook.comggu.ac.in

Aminoketone: Formed after the removal of the phthalimide protecting group. chemicalbook.comggu.ac.in

3-ethyl-4-(2-mercapto-5-imidazolylmethyl)tetrahydrofuran-2-one: The immediate precursor to the desulfurized intermediate. chemicalbook.comggu.ac.in

3-ethyl-4-(5-imidazolylmethyl)tetrahydrofuran-2-one: The final intermediate before methylation. chemicalbook.comggu.ac.in

The Arndt-Eistert synthesis is a crucial component of this pathway, facilitating the extension of the carbon chain, which is essential for the construction of the final pilocarpine structure. organic-chemistry.orglibretexts.org The reaction proceeds through a Wolff rearrangement of a diazoketone to form a ketene, which is then trapped by a nucleophile. libretexts.org

Concise Synthesis of Pilocarpine Enantiomers [(+)- and (-)-Pilocarpine]

More contemporary synthetic strategies have focused on developing more efficient and stereoselective routes to both enantiomers of pilocarpine, (+)-pilocarpine (the naturally occurring form) and its enantiomer, (-)-pilocarpine. mdpi.comnih.gov These modern approaches often employ enzymatic reactions to achieve high enantiomeric purity and utilize strategic bond-forming reactions to construct the core structure. mdpi.comunigoa.ac.in

Enzymatic Resolution Approaches

A key advancement in the synthesis of enantiomerically pure pilocarpine has been the use of enzymatic resolution. mdpi.com This technique allows for the separation of a racemic mixture of a chiral intermediate, providing access to both enantiomers required for the synthesis of (+)- and (-)-pilocarpine. mdpi.comunigoa.ac.in

One such approach starts with furan-2-carboxylic acid. mdpi.comnih.gov Through a series of reactions including esterification and hydrogenation, a racemic ester intermediate is produced. unigoa.ac.inresearchgate.net This racemic ester is then subjected to enzymatic hydrolysis. For instance, the use of lipase (B570770) PS from Amano under specific pH conditions can selectively hydrolyze one enantiomer of the ester, yielding (+)-homopilopic acid and leaving the unreacted (-)-ester. unigoa.ac.in Conversely, using a different enzyme, such as pig liver esterase (PLE), can afford (+)-homopilopic acid with a high enantiomeric excess (ee > 99%). mdpi.comunigoa.ac.in This enzymatic resolution is pivotal as it provides the chiral building blocks necessary for the separate syntheses of the pilocarpine enantiomers. mdpi.com

Strategic Introduction of the 1-Methylimidazole (B24206) Moiety

A significant challenge in pilocarpine synthesis is the construction of the 1-methylimidazole ring. mdpi.com Modern synthetic strategies have streamlined this process. The van Leusen imidazole synthesis has emerged as a powerful tool for the one-step construction of the imidazole ring under mild conditions. mdpi.comnih.gov

In a concise synthesis of both pilocarpine enantiomers, the enantiomerically pure homopilopic acids obtained from enzymatic resolution are converted into Weinreb amides. mdpi.comresearchgate.net Reduction of these amides yields the corresponding aldehydes. mdpi.comnih.gov The final and crucial step is the reaction of these aldehydes with p-tosylmethyl isocyanide (TosMIC) and methylamine (B109427) in the presence of a base like triethylamine. mdpi.comnih.gov This reaction, a variation of the van Leusen imidazole synthesis, directly furnishes the desired 1-methylimidazole moiety, completing the synthesis of both (+)- and (-)-pilocarpine. mdpi.comrsc.org

Synthesis and Characterization of Pilocarpine Prodrugs

To enhance the bioavailability and therapeutic efficacy of pilocarpine, various prodrugs have been synthesized and characterized. nih.govmdpi.com Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body.

A common strategy for creating pilocarpine prodrugs involves the synthesis of esters of pilocarpic acid. nih.gov Pilocarpic acid is the hydrolyzed form of pilocarpine. Various alkyl and aralkyl esters of pilocarpic acid have been synthesized. nih.gov These esters are designed to be more lipophilic than pilocarpine, which can improve their permeability across biological membranes like the cornea. nih.gov

In aqueous solutions, these pilocarpic acid esters undergo a quantitative cyclization to regenerate pilocarpine. nih.gov The rate of this lactonization is dependent on the pH and the structure of the alcohol portion of the ester. nih.gov For example, at a pH of 7.4 and a temperature of 37°C, the half-life for the conversion of these esters back to pilocarpine can range from 30 minutes for a p-chlorobenzyl ester to 1105 minutes for an n-hexyl ester. nih.gov

Another approach has been the development of pilocarpic acid diesters, which have been shown to function as pilocarpine prodrugs both in vitro and in vivo. mdpi.comcapes.gov.br These diesters undergo an initial hydrolysis step, which then triggers an intramolecular cyclization to release the active pilocarpine. mdpi.com More recently, an ionic liquid analog of pilocarpine, [Pilo-OEG]Cl, was synthesized by reacting pilocarpine with 2-[2-(2-chloroethoxy)ethoxy]ethanol. acs.org This modification aimed to improve the drug's stability and corneal permeability. acs.org

Pilocarpic Acid Diesters as Prodrug Forms

To address challenges associated with pilocarpine, such as poor solution stability and the need for improved corneal permeability, researchers have synthesized various prodrug forms. While initial studies on pilocarpic acid monoesters showed enhanced corneal permeability compared to pilocarpine, they suffered from poor stability in aqueous solutions due to spontaneous cyclization back to the parent drug. nih.gov

A significant advancement was the development of pilocarpic acid diesters. nih.gov By esterifying the free hydroxyl group in the pilocarpic acid monoesters, a more stable compound was created. nih.gov A series of these diesters have been synthesized to produce prodrugs with a range of physicochemical properties. capes.gov.brnih.gov The synthesis of these compounds, such as the O,O'-dicarboxylate (dibenzyl) bispilocarpates, has been documented as a potential prodrug strategy. semanticscholar.org These diesters are markedly more lipophilic than both pilocarpine and the corresponding monoester prodrugs, a key factor in improving membrane permeability. nih.gov

The synthesis and identification of these diester prodrugs have been facilitated by advanced analytical techniques, including thermospray liquid chromatography-mass spectrometry (TSP-LC-MS), liquid chromatography with UV-detection (LC-UV), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Stability and Bioconversion Mechanisms of Prodrugs

A critical feature of pilocarpic acid diesters is their designed sequential lability, which ensures they are stable in formulation but are efficiently converted to pilocarpine in the body.

Stability: Pilocarpic acid diesters exhibit high stability in aqueous solutions, a significant improvement over their monoester counterparts. nih.gov It has been estimated that these compounds could have shelf lives of more than five years at 20°C. nih.gov This stability is attributed to the blocking of the hydroxyl group, which prevents the spontaneous lactonization that renders the monoesters unstable. nih.gov

Bioconversion Mechanisms: The conversion of pilocarpic acid diesters to pilocarpine is a two-step process designed to occur under physiological conditions. nih.govmdpi.com

Enzymatic Hydrolysis: The first step involves the enzymatic hydrolysis of one of the ester bonds. nih.gov This reaction is catalyzed by esterase enzymes present in bodily tissues, such as the eye and plasma. nih.govcapes.gov.brnih.govresearchgate.net Studies have shown that butyrylcholinesterase is one of the enzymes involved in this process. capes.gov.brnih.gov The rate of this hydrolysis is influenced by the specific chemical structure of the diester. For instance, bispilocarpic acid with two cyclobutane (B1203170) substituents was found to be the most labile (fastest hydrolysis), while the derivative with two cyclopropane (B1198618) substituents was the most stable. capes.gov.brnih.gov

Spontaneous Lactonization: Once enzymatic hydrolysis cleaves an ester group, it forms a pilocarpic acid monoester intermediate. nih.govmdpi.com This intermediate, now with a free hydroxyl group, undergoes a rapid and spontaneous lactonization (intramolecular cyclization) to form the active drug, pilocarpine. nih.govnih.gov This cyclization is a quantitative process in aqueous solutions at physiological pH. mdpi.comnih.gov The rate of lactonization is dependent on the pH, increasing with higher hydroxide (B78521) ion activity, which is consistent with a mechanism involving the intramolecular attack of an alkoxide ion on the ester carbonyl group. nih.gov

This sequential activation, combining high stability in formulation with efficient, enzyme-initiated conversion in vivo, makes pilocarpic acid diesters a potentially effective prodrug strategy. nih.gov

The table below summarizes the hydrolysis rates for selected bispilocarpic acid diesters.

CompoundHalf-life in Plasma/Buffer (minutes)
O,O'-Diacetyl bispilocarpate1.1
O,O'-Dipropionyl bispilocarpate0.9
O,O'-Diisobutyryl bispilocarpate1.4
O,O'-Dipivaloyl bispilocarpate30
O,O'-Dibenzoyl bispilocarpate10
Data sourced from studies on enzymatic hydrolysis in plasma/buffer mixtures at 37°C. google.com

Emerging Methodologies in Pilocarpine Synthesis

While pilocarpine is naturally derived from plants of the Pilocarpus genus, the low content in leaves and laborious extraction processes have driven the development of synthetic routes. nih.gov Early synthetic methods were often multi-step, low-yield, or produced racemic mixtures. researchgate.net More recent and emerging methodologies aim for greater efficiency, stereoselectivity, and sustainability.

Looking to the future, synthetic biology presents a promising and sustainable alternative for pilocarpine production. europa.eu Research is underway to elucidate the complete natural biosynthetic pathway of pilocarpine in the Pilocarpus plant. europa.eu Once the pathway and the enzymes involved are fully identified, it may be possible to produce the compound in engineered heterologous hosts like yeast. europa.eu This would create a sustainable and potentially cheaper source of pilocarpine, reducing the reliance on harvesting wild plants. europa.eu

Biosynthesis and Metabolic Pathways in Natural Systems

Distribution of Pilocarpine (B147212) and Related Imidazole (B134444) Alkaloids in Pilocarpus Species

Pilocarpine is found almost exclusively within the Neotropical plant genus Pilocarpus. researchgate.netnih.govfrontiersin.org However, the concentration of pilocarpine and the profile of other related imidazole alkaloids vary significantly among the 16 described species of the genus. frontiersin.orgscielo.br Pilocarpus microphyllus is the primary commercial source of pilocarpine due to its high concentration of the alkaloid and its relatively broad distribution in northeastern Brazil. perspectecolconserv.comwikipedia.org Other species, such as P. jaborandi and P. racemosus, also contain considerable amounts of pilocarpine, making them potential alternative sources. perspectecolconserv.comeyesustain.orgresearchgate.net In contrast, some species like P. spicatus contain almost no pilocarpine. perspectecolconserv.comresearchgate.net

The alkaloid profile is not static, varying with season and the specific part of the plant. nih.gov For instance, in P. microphyllus, pilocarpine levels are highest in the summer, while pilosine (B192110) is more abundant in the autumn and anhydropilosine in the winter. nih.gov Furthermore, different alkaloids are concentrated in different tissues; pilocarpine is found throughout the plant, while others, like 13-nor-8(11)-dihydropilocarpine, are found mainly in the stem. nih.gov This differential distribution suggests the presence of complex, potentially competitive or parallel, biosynthetic pathways within the plant. nih.gov

Table 1: Distribution and Content of Selected Imidazole Alkaloids in Pilocarpus Species

Alkaloid Notable Pilocarpus Species Typical Location in Plant / Notes Source(s)
Pilocarpine P. microphyllus, P. jaborandi, P. racemosus Found throughout the plant, especially leaves. Content varies by species and season. perspectecolconserv.com, eyesustain.org, nih.gov, mdpi.com
Pilosine P. microphyllus Mainly in intermediary leaves; more abundant in autumn. Synthesized in mature plants. eyesustain.org, nih.gov
Isopilocarpine Pilocarpus genus A common related alkaloid. researchgate.net, researchgate.net
Pilocarpidine Pilocarpus genus A related imidazole alkaloid. researchgate.net, researchgate.net
Anhydropilosine P. microphyllus Mainly in intermediary leaves; more abundant in winter. nih.gov
13-nor-7(11) dehydropilocarpine Pilocarpus genus A related imidazole alkaloid. researchgate.net, researchgate.net

Elucidation of Pilocarpine Biosynthetic Pathways

Despite its long history of medicinal use, the complete biosynthetic pathway of pilocarpine remains largely unknown. europa.euperspectecolconserv.comnih.gov Research has established foundational hypotheses and is actively employing modern analytical techniques to map the sequence of enzymatic reactions and intermediate molecules. researchgate.net

There is a broad consensus among researchers that the amino acid L-histidine is the primary precursor for the imidazole ring structure characteristic of pilocarpine and related alkaloids. easpublisher.comeyesustain.orgscielo.brresearchgate.net This hypothesis is based on the structural similarity between histidine's imidazole ring and that found in the pilocarpine molecule. researchgate.net

While histidine likely provides the imidazole core, the origin of the rest of the carbon skeleton is still under investigation. A leading model proposes that additional carbon atoms are donated by L-threonine or acetyl-CoA. researchgate.netperspectecolconserv.comeyesustain.orgresearchgate.net This hypothesis gained experimental support from a study in which the addition of both histidine and threonine to in vitro callus cultures of P. microphyllus resulted in increased pilocarpine production. perspectecolconserv.comeyesustain.org

Modern "omics" technologies are central to deciphering the pilocarpine biosynthetic pathway. researchgate.net The integration of transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) allows scientists to correlate gene expression with the production of specific molecules. europa.eumdpi.comnih.gov By comparing the transcriptomes and metabolomes of different Pilocarpus species (e.g., high-pilocarpine producers vs. low-pilocarpine producers) or tissues under different conditions, researchers can identify candidate genes that may encode the enzymes responsible for each step of the pathway. europa.euresearchgate.netresearchgate.net This combined analysis is considered essential for understanding the complete pathway and its genetic regulation. nih.govresearchgate.net

Enzymatic Activities and Genetic Control of Biosynthesis

The specific enzymes and the genes that control the biosynthesis of pilocarpine are currently the subject of intensive research, with the full genetic blueprint yet to be discovered. europa.euresearchgate.net The elucidation of the pathway is a primary objective for projects aiming to identify each catalytic enzyme. europa.eu There is some evidence to suggest that the biosynthetic process may be distributed across different parts of the plant. For example, the detection of histidine aminotransferase (HAT) activity in the roots, but not the leaves, of P. pennatifolius led to the suggestion that initial steps of the pathway might occur in the roots, with intermediate compounds later transported to the leaves for the final stages of synthesis. eyesustain.orgescholarship.org The regulation of the pathway is likely complex, involving transcription factors that respond to developmental and environmental cues, a common feature in plant secondary metabolism. mdpi.com

Synthetic Biology Approaches for Pilocarpine Production in Heterologous Hosts

A major driver for elucidating the pilocarpine pathway is the potential for sustainable, large-scale production using synthetic biology. europa.eueuropa.eu The goal is to transfer the entire biosynthetic pathway into a well-characterized, fast-growing organism, known as a heterologous host, such as yeast (Saccharomyces cerevisiae) or certain plants like Nicotiana benthamiana. europa.euescholarship.org This approach offers numerous advantages, including a reliable and cost-effective supply chain, independence from the geographical and climatic constraints of growing Pilocarpus, and conservation of the endangered native plant populations. europa.euescholarship.org However, the successful reconstruction of the pathway in a new host is entirely dependent on first identifying all the necessary genes and enzymes from Pilocarpus. europa.eunih.gov

Molecular Pharmacology and Receptor Binding Dynamics of Pilocarpine

Pilocarpine (B147212) as a Muscarinic Acetylcholine (B1216132) Receptor Agonist

Pilocarpine is a naturally occurring alkaloid that functions as a direct-acting cholinergic agonist with a pronounced affinity for muscarinic acetylcholine receptors. pharmacologymentor.com It mimics the action of the endogenous neurotransmitter acetylcholine at these sites. pharmacologymentor.com The activation of muscarinic receptors by pilocarpine initiates a cascade of intracellular events characteristic of the parasympathetic nervous system, often referred to as "rest-and-digest" responses. pharmacologymentor.com These effects include increased secretion from exocrine glands and contraction of smooth muscles. reviewofoptometry.com

Historically, the study of pilocarpine's interaction with atropine (B194438) was foundational in the development of the drug receptor concept. nih.gov While pilocarpine stimulates muscarinic receptors, it exhibits minimal to no activity at nicotinic acetylcholine receptors. pharmacologymentor.comnih.gov This selectivity for muscarinic receptors underlies its therapeutic applications. drugbank.com The M3 muscarinic receptor, in particular, is a key target for many of pilocarpine's clinically relevant effects. nih.govwikipedia.org

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes, M1 through M5. reviewofoptometry.comnih.gov These subtypes are linked to different intracellular signaling pathways. M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium. nih.govnih.gov In contrast, M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. nih.govnih.gov Pilocarpine has the ability to activate all five of these receptor subtypes. nih.gov

Specificity and Agonistic Profile at Muscarinic Receptor Subtypes

Pilocarpine demonstrates agonist activity across all five muscarinic receptor subtypes (M1-M5). nih.gov However, its effects are most prominently associated with the M1, M2, and M3 subtypes. reviewofoptometry.comdrugbank.com The M3 receptor, which is highly expressed in exocrine glands and smooth muscle, is particularly important for the therapeutic actions of pilocarpine. reviewofoptometry.comnih.gov While it can activate M2 and M4 receptors, which are coupled to Gi proteins, and M1, M3, and M5 receptors, which are coupled to Gq proteins, the physiological responses are often dominated by its action on M3 receptors. nih.govnih.gov

The characterization of pilocarpine as a full or partial agonist is complex and can depend on the specific receptor subtype and the cellular context. nih.gov It is generally considered a full agonist at the M1 muscarinic receptor. nih.gov However, its activity at the M3 receptor is more nuanced, with studies describing it as both a full and a partial agonist. nih.govdrugbank.com In some experimental systems, pilocarpine acts as a partial agonist for M3 receptor-mediated calcium responses, producing a weaker effect compared to full agonists like methacholine. nih.gov Interestingly, under certain conditions, pilocarpine can even act as an antagonist at the M3 receptor, for example, by inhibiting phosphoinositide hydrolysis. nih.gov This suggests a strong signaling bias, where pilocarpine may favor certain downstream pathways over others. nih.gov

The table below summarizes the agonist profile of pilocarpine at different muscarinic receptor subtypes.

Receptor SubtypeAgonist Profile
M1 Full Agonist nih.gov
M2 Agonist drugbank.com
M3 Full and Partial Agonist drugbank.com
M4 Agonist nih.gov
M5 Agonist nih.gov

Receptor Binding Kinetics Studies

Competitive binding assays are a key method for characterizing the interaction of ligands like pilocarpine with muscarinic receptors. These assays often use a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), to determine the affinity of an unlabeled compound. nih.gov In such experiments, increasing concentrations of unlabeled pilocarpine compete with the radioligand for binding to the receptor, and the displacement of the radioligand is measured. nih.gov The concentration of pilocarpine that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.

Studies have used this approach to determine the affinity of pilocarpine for various muscarinic receptor subtypes. For instance, in homogenates from dog atria, pilocarpine was found to displace [3H]-NMS binding in a competitive manner. nih.gov The ratio of a compound's affinity in an antagonist binding assay (like with [3H]-NMS) versus an agonist binding assay can help to classify it as a full agonist, partial agonist, or antagonist. nih.gov

The dissociation constant (KD) is a measure of the affinity of a ligand for its receptor, with a lower KD value indicating a higher affinity. pharmacologycanada.org For pilocarpine, KD values have been determined for its interaction with muscarinic receptors. In one study using dog atrial homogenates, the KD for pilocarpine was found to be 2.2 µM. nih.gov

Binding studies with [3H]-pilocarpine in rat cerebral cortex have suggested the presence of multiple binding sites with different affinities. nih.gov These studies indicated three distinct sites with affinities of 5 nM, 0.2 µM, and 30 µM. nih.gov This suggests a more complex interaction than a simple one-to-one binding model. The concept of a two-site binding model has also been proposed to explain some of the complex pharmacological actions of pilocarpine at the M3 receptor, where it may act as both an agonist and an antagonist. nih.gov This model posits a high-affinity orthosteric site and a second, low-affinity site. nih.gov

The table below presents dissociation constants (KD) for pilocarpine at muscarinic receptors from a specific study.

Tissue/Receptor SourceKD Value
Dog Atria Homogenates2.2 µM nih.gov

Correlation of Binding Affinity with Functional Responses

Pilocarpine's pharmacological effects are intrinsically linked to its binding affinity for various muscarinic acetylcholine receptor (mAChR) subtypes. Research demonstrates a direct correlation between the concentration of pilocarpine required to bind to these receptors and the subsequent physiological responses observed.

In studies involving membrane homogenates from canine atria, the affinity of pilocarpine at mAChRs was determined through displacement binding of [3H]-N-methylscopolamine ([3H]-NMS). The dissociation constant (K D), a measure of binding affinity, was found to be 2.2 μM for 65% of the total binding sites. nih.govnih.gov This binding affinity is consistent with the concentrations of pilocarpine (0.1–10 μM) that elicit functional responses in cardiac tissue, such as decreased sinus rhythm and altered action potential duration. nih.govnih.gov

Table 1: Pilocarpine Binding Affinity and Functional Response Correlation
ParameterValueTissue/ModelReference
Pilocarpine Binding Affinity (KD)2.2 µMCanine Atria Homogenates nih.govnih.gov
Effective Concentration for Functional Response0.1–10 µMGuinea-Pig Hearts nih.govnih.gov
Antagonist (4-DAMP methiodide) Binding Affinity (KD)2.8 nMCanine Atria Homogenates nih.govnih.gov
Antagonist (4-DAMP methiodide) Effective Blocking Concentration2 nMGuinea-Pig Hearts nih.govnih.gov

Intracellular Signal Transduction Pathways Mediated by Muscarinic Receptors

Pilocarpine functions as a muscarinic receptor agonist, initiating a cascade of intracellular events upon binding. wikipedia.org The specific signaling pathway activated depends on the G-protein to which the muscarinic receptor subtype is coupled. The M1, M3, and M5 receptor subtypes couple to Gq proteins, while M2 and M4 receptors couple to Gi/o proteins. nih.gov

The binding of pilocarpine to Gq-coupled receptors, such as the M3 receptor, triggers a well-defined signaling cascade. nih.govnih.gov This process begins with the activation of the Gq protein, which in turn stimulates the effector enzyme Phospholipase C (PLC). nih.govmdpi.com Activated PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.govmdpi.com

IP3, being water-soluble, diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum. nih.govmdpi.com This binding event opens calcium channels, leading to the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol. nih.govmdpi.com The resulting increase in intracellular calcium concentration is a critical step that mediates many of the physiological responses associated with M3 receptor activation. nih.gov Interestingly, while pilocarpine effectively stimulates this pathway via overexpressed M1 and M3 receptors, its ability to induce Ca2+ mobilization through endogenous M3 receptors can be cell-type dependent. researchgate.netmiami.edu

Modulation of Cellular Electrical Properties

Pilocarpine exerts significant influence on the electrical properties of cardiac cells, primarily through its action on M3 muscarinic receptors. nih.govnih.gov

In guinea-pig atrial preparations, pilocarpine produces a concentration-dependent decrease in the sinus rhythm. nih.govnih.gov This effect is observed at concentrations ranging from 0.1 to 10 μM. nih.govnih.gov Concurrently, pilocarpine shortens the action potential duration (APD) and causes hyperpolarization of the membrane potential. nih.govnih.gov The action potential, particularly in non-nodal tissues, consists of several phases, and its duration is a key determinant of heart rate. cvpharmacology.com The shortening of the APD accelerates membrane repolarization, contributing to the observed changes in cardiac rhythm. nih.gov These modulatory effects on sinus rate and APD are almost completely reversed by the M3-selective antagonist 4-DAMP methiodide, confirming the involvement of the M3 receptor subtype. nih.govnih.gov

Table 2: Effect of Pilocarpine on Cardiac Electrical Properties
PropertyEffect of Pilocarpine (0.1-10 µM)Reference
Sinus RhythmConcentration-dependent decrease nih.govnih.gov
Action Potential Duration (APD)Shortened nih.govnih.gov
Membrane PotentialHyperpolarization nih.govnih.gov

The observed changes in cardiac electrical properties, such as APD shortening and membrane hyperpolarization, are explained by pilocarpine's ability to increase outward ion currents. nih.gov Whole-cell patch-clamp recordings in dispersed atrial myocytes from both guinea pigs and canines have revealed that pilocarpine induces a novel potassium (K+) current. nih.govnih.gov This current exhibits delayed rectifying properties. nih.gov

The induction of this outward K+ current accelerates the rate of membrane repolarization, thereby shortening the APD. nih.gov It also hyperpolarizes the cell membrane, which slows the rate of depolarization and consequently, the heart rate. nih.gov The suppression of this K+ current by low concentrations of M3-selective antagonists (such as 4-DAMP methiodide, 4-DAMP mustard, and p-F-HHSiD), but not by antagonists for M1, M2, or M4 subtypes, provides strong evidence that this effect is mediated specifically through cardiac M3 receptors. nih.govnih.gov

Preclinical Pharmacokinetics and Biotransformation Research

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov These models integrate data on the compound's physicochemical properties with physiological data from the species being studied. nih.gov For ocular drugs like pilocarpine (B147212), PBPK models are crucial for understanding and predicting a drug's behavior in the complex environment of the eye. nih.govarvojournals.org These models can help in the development of ophthalmic formulations and in planning bioequivalence studies. researchgate.net

Rabbits are a commonly used animal model in preclinical ocular pharmacokinetic studies due to the relatively large size of their eyes. reviewofophthalmology.comfrontiersin.org Ocular PBPK models for rabbits have been developed to simulate the fate of topically applied drugs. page-meeting.org These models typically consist of several compartments representing the different tissues and fluids of the eye, such as the cornea, aqueous humor, iris, and ciliary body. researchgate.netsci-hub.se

The development of these models involves incorporating rabbit-specific physiological parameters, such as tissue volumes and blood flow rates, with the physicochemical properties of the drug. frontiersin.org Validation of these models is achieved by comparing the model's predictions with experimental data obtained from in vivo studies in rabbits. researchgate.net For instance, a PBPK model for pilocarpine was developed and validated by comparing the simulated concentration-time profiles in the cornea and aqueous humor with observed data from rabbit studies. page-meeting.org

Once validated, ocular PBPK models can be used to predict the concentration of pilocarpine in various ocular tissues that are often difficult to sample, especially in humans. nih.gov For example, a study using a PBPK model for pilocarpine applied to the eyelid predicted that the peak concentration in the iris would be 18,724 ng/g at 2 hours, and in the aqueous humor, it would be 1,363 ng/mL at 1 hour. nih.gov

These models can also simulate the dynamic changes in drug concentration over time. Following the administration of pilocarpine eye drops in rabbits, the levels of the drug in ocular tissues were observed to rise and fall between doses. nih.gov PBPK models can capture this fluctuating behavior, providing a more detailed understanding of the drug's distribution in the eye. nih.gov

Table 1: Predicted Peak Concentrations of Pilocarpine in Rabbit Ocular Tissues

Ocular TissuePredicted Peak ConcentrationTime to Peak Concentration
Iris18,724 ng/g2 hours
Aqueous Humor1,363 ng/mL1 hour

Data from a study involving topical application to the eyelid. nih.gov

A key application of PBPK modeling is the extrapolation of pharmacokinetic data from preclinical animal models to predict drug behavior in humans. researchgate.netslideshare.net This process involves replacing the animal-specific physiological parameters in the model with human physiological data, while keeping the drug-specific parameters constant. nih.gov

This interspecies scaling allows for an early estimation of the drug's pharmacokinetics in humans, which can guide the design of clinical trials. nih.gov For example, a rabbit ocular PBPK model for pilocarpine was extrapolated to humans, predicting that the ocular concentrations in humans would be approximately 10-fold lower than in rabbits. nih.gov Such predictions are valuable for determining appropriate dosages for first-in-human studies. slideshare.net However, it is important to acknowledge the physiological differences between species, such as blinking rate and tear turnover, which can influence the accuracy of these extrapolations. reviewofophthalmology.com

Pilocarpine Biotransformation Pathways in Preclinical Systems

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. slideshare.net Pilocarpine undergoes two primary biotransformation pathways in preclinical systems: hydrolysis and hydroxylation. drugbank.comresearchgate.net These metabolic processes result in the formation of metabolites that are generally considered to be pharmacologically inactive or significantly less active than the parent compound. drugbank.comnovartis.com

The hydrolysis of pilocarpine involves the opening of its lactone ring to form pilocarpic acid. researchgate.net This reaction is catalyzed by esterase enzymes present in plasma and various tissues, including the cornea. fda.govfda.govgoogle.com In fact, the cornea is considered a major site of pilocarpine metabolism. fda.gov Studies in pigmented rabbits have shown extensive metabolism of pilocarpine to pilocarpic acid in the cornea. researchgate.net

A specific type of esterase, a cation-dependent esterase, has been implicated in this process. fda.gov Further research has identified paraoxonase 1 (PON1), a calcium-dependent esterase found in plasma and the liver, as a key enzyme responsible for the hydrolysis of pilocarpine. drugbank.comnovartis.comnih.gov The activity of PON1 can be influenced by genetic polymorphisms, which may lead to interindividual differences in the rate of pilocarpine hydrolysis. novartis.comnih.gov

The second major metabolic pathway for pilocarpine is 3-hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2A6. drugbank.comresearchgate.netplos.org This reaction results in the formation of stereoisomers of 3-hydroxypilocarpine. drugbank.com Research using human liver microsomes has confirmed the central role of CYP2A6 in this metabolic process. researchgate.netnih.gov

Table 2: Major Biotransformation Pathways of Pilocarpine

PathwayMetaboliteKey Enzyme(s)
HydrolysisPilocarpic AcidEsterases (e.g., Paraoxonase 1)
3-Hydroxylation3-HydroxypilocarpineCYP2A6

Pilocarpine as a Substrate and Inhibitor of CYP2A6 in in vitro Systems

In vitro research has firmly established that pilocarpine interacts with the cytochrome P450 enzyme CYP2A6 as both a substrate and an inhibitor. fda.gov Studies using human liver microsomes identified CYP2A6 as the primary enzyme responsible for the 3-hydroxylation of pilocarpine, a major metabolic pathway. researchgate.netnih.gov The affinity of pilocarpine for CYP2A6 is high, with a reported Michaelis-Menten constant (Km) of approximately 1.5 µM in human liver microsomes and 3.1 µM for recombinant CYP2A6. fda.govnih.gov The correlation between pilocarpine 3-hydroxylation activity and coumarin (B35378) 7-hydroxylation activity (a specific marker for CYP2A6) in 16 different human liver microsomes was extremely high (r = 0.98), further solidifying the role of this enzyme. fda.govnih.gov

Concurrently, pilocarpine acts as a potent competitive inhibitor of CYP2A6. nih.gov This inhibition is demonstrated by its low inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). Studies have reported Ki values for the inhibition of coumarin 7-hydroxylase activity to be between 1 and 4 µM in human liver microsomes. fda.govfda.gov More specific measurements found Ki values of 1.21 µM in human liver microsomes and 0.52 µM in mouse liver microsomes. nih.gov The IC50 value for the inhibition of coumarin 7-hydroxylase in human liver microsomes was determined to be 6 µM. nih.govnih.gov Pilocarpine induces a type II difference spectrum upon binding to CYP2A6, which suggests that the imidazole (B134444) nitrogen atom of pilocarpine coordinates with the heme iron of the cytochrome P450 enzyme. nih.govoup.com

Table 1: In Vitro Kinetic Parameters of Pilocarpine with CYP2A6
ParameterValueSystemSource
Km (Substrate Affinity)1.5 µMHuman Liver Microsomes fda.govnih.gov
Km (Substrate Affinity)3.1 µMRecombinant CYP2A6 nih.gov
Ki (Inhibitory Constant)1-4 µMHuman Liver Microsomes fda.govfda.gov
Ki (Inhibitory Constant)1.21 µMHuman Liver Microsomes nih.gov
IC50 (Inhibitory Concentration)6 µMHuman Liver Microsomes (vs. Coumarin 7-hydroxylase) nih.govnih.gov

Impact of Genetic Polymorphisms (e.g., CYP2A6) on Preclinical Metabolism

The significant role of CYP2A6 in pilocarpine metabolism implies that genetic variations within the CYP2A6 gene can lead to substantial interindividual differences in its pharmacokinetic profile. fda.govnih.gov Clinical studies have corroborated this, showing that individuals with genetically determined lower CYP2A6 activity, known as "poor metabolizers," process pilocarpine differently than "non-poor metabolizers." nih.govsci-hub.se

In a study involving 28 participants, seven were identified as poor metabolizers based on their significantly lower plasma concentrations and urinary excretion of the metabolite 3-hydroxypilocarpine. nih.govsci-hub.se Genotyping revealed that these individuals possessed two inactive CYP2A6 alleles, such as CYP2A64A, CYP2A67, CYP2A69, or CYP2A610. nih.govsci-hub.se Consequently, the apparent clearance of pilocarpine was significantly lower in the poor metabolizer group compared to the non-poor metabolizer group. nih.gov This demonstrates that the CYP2A6 genotype is a key determinant of pilocarpine pharmacokinetics. nih.gov While these genetic differences alter the metabolic profile, the impact is considered likely to be pharmacologically and toxicologically tolerable. nih.gov

Table 2: Effect of CYP2A6 Polymorphism on Pilocarpine Pharmacokinetics
Pharmacokinetic ParameterPoor Metabolizers (with inactive CYP2A6 alleles)Non-Poor MetabolizersSource
3-Hydroxypilocarpine Levels (Plasma & Urine)Significantly LowerNormal nih.govsci-hub.se
Apparent Pilocarpine ClearanceSignificantly LowerNormal nih.gov
Identified Inactive AllelesCYP2A64A, CYP2A67, CYP2A69, CYP2A610 nih.govsci-hub.se

Pharmacological Activity of Metabolites

Pilocarpine is metabolized in the body primarily through two pathways: hydrolysis by esterases to form pilocarpic acid and oxidation by CYP2A6 to form 3-hydroxypilocarpine. researchgate.netnih.gove-lactancia.org Research into the pharmacological effects of these metabolites has consistently shown them to be either inactive or significantly less active than the parent compound, pilocarpine. drugbank.comnih.gov

Multiple sources report that pilocarpine metabolites possess negligible or no pharmacological activity. drugbank.comnih.gov Specifically, both 3-hydroxypilocarpine and pilocarpic acid are described as being pharmacologically inactive or extremely weak compared to pilocarpine. researchgate.netnovartis.comnovartis.com Another principal metabolite, isopilocarpine, also demonstrates insignificant binding to plasma proteins, similar to pilocarpic acid. fda.gov Therefore, the clinical effects of pilocarpine administration are attributed to the parent drug itself, not its metabolic byproducts.

Plasma Protein Binding Characteristics in Preclinical Models

Investigations into the binding of pilocarpine to plasma proteins have been conducted in both human and preclinical animal models, such as rats. e-lactancia.orgdrugbank.comfda.gov The consistent finding across these studies is that pilocarpine does not significantly bind to plasma proteins. drugbank.comhpra.iedrugs.com

In vitro studies using ultrafiltration demonstrated that over a wide concentration range of 5 to 25,000 ng/mL, pilocarpine remains largely unbound in the plasma of both humans and rats. e-lactancia.orgdrugbank.comdrugs.com The measured percentage of pilocarpine bound to plasma proteins was reported to be negligible. fda.govdrugbank.com Furthermore, the principal metabolites of pilocarpine, including pilocarpic acid and isopilocarpic acid, also exhibit insignificant binding to human plasma proteins, with binding reported at less than 5%. fda.gov This low level of protein binding means that free, unbound concentrations of pilocarpine are essentially equivalent to total plasma concentrations. fda.gov

Table 3: Pilocarpine Plasma Protein Binding in Preclinical Models and Humans
SpeciesConcentration Range (ng/mL)Percentage BoundSource
Human5 to 25,000-4.50% to -0.26% (essentially unbound) e-lactancia.org
Rat5 to 25,000-1.30% to 5.06% e-lactancia.org
Human (Metabolites)Not Specified<5% fda.gov

Preclinical Drug-Drug Interaction Investigations (e.g., based on in vitro CYP inhibition)

In vitro studies are crucial for predicting the potential for a drug to cause drug-drug interactions (DDIs) by inhibiting cytochrome P450 enzymes. mdpi.comoulu.fi Research on pilocarpine has shown that it inhibits several CYP enzymes to varying degrees. nih.govnih.gov

Pilocarpine demonstrates a high affinity for inhibiting CYP2A6, which is consistent with it also being a substrate for this enzyme. nih.govnih.gov The IC50 value for this interaction is approximately 6 µM. nih.govnih.gov It also inhibits CYP2E1, with an IC50 of about 10 µM in human liver microsomes. nih.govnih.gov The inhibitory effects on CYP3A enzymes, which are responsible for metabolizing a large number of drugs, were found to be moderate, with an IC50 of 70 µM for testosterone (B1683101) 6β-hydroxylase activity (a marker for CYP3A). nih.govnih.gov In mouse liver microsomes, pilocarpine also showed a high affinity for inhibiting CYP2B (IC50 of 4 µM). nih.govnih.gov

Despite these in vitro findings, the clinical relevance of these potential interactions depends on the systemic concentrations achieved during therapy. fda.gov For topical ocular administration, the resulting plasma levels of pilocarpine are very low, and therefore, clinically significant DDIs based on CYP450 inhibition are not expected. fda.govfda.govfda.gov However, for oral administration, the potential for an in vivo interaction with other drugs that are substrates of CYP2A6 cannot be entirely ruled out. e-lactancia.org

Table 4: In Vitro Inhibition of CYP Enzymes by Pilocarpine
CYP EnzymeIC50 (µM)SystemSource
CYP2A6 (Coumarin 7-hydroxylase)6Human Liver Microsomes nih.govnih.gov
CYP2E1 (Dimethylnitrosamine N-demethylase)10Human Liver Microsomes nih.govnih.gov
CYP3A (Testosterone 6β-hydroxylase)70Human Liver Microsomes nih.govnih.gov
CYP2B (Pentoxyresorufin O-dealkylase)4Mouse Liver Microsomes nih.govnih.gov

Advanced Drug Delivery System Design Principles in Research

Formulation Strategies for Ocular Drug Delivery

Formulation strategies for ocular drug delivery are centered on overcoming rapid precorneal drug loss and improving corneal penetration to ensure a therapeutic concentration of the active ingredient is maintained at the target site.

Novel Topical Ocular Delivery Approaches (e.g., eyelid topical application)

While extensive research has been conducted on novel delivery routes for pilocarpine (B147212), such as topical application to the eyelid, to prolong drug residence time and enhance tissue accumulation, specific studies detailing the use of pilocarpine pamoate in these advanced topical applications are not available in the current scientific literature.

Design Principles for Controlled Release Systems

The primary goal of a controlled-release system is to maintain a steady drug concentration within the therapeutic window for an extended duration. This is often achieved by embedding the drug within a matrix that governs its release rate. The physicochemical properties of the drug, such as its solubility, play a critical role. For pilocarpine, different salt forms can significantly impact release characteristics. Research has shown that the choice of the pilocarpine salt is a critical factor in how it is released from a polymer matrix. tandfonline.com A patent for ophthalmic pharmaceutical compositions includes pamoate as a potential pharmaceutically acceptable salt for pilocarpine, indicating its consideration for use in such formulations. google.com

Material Science in Formulation Development

Polymer Matrix Systems (e.g., Hydroxypropyl Cellulose) for Release Rate Control

Polymer matrices are widely used to control the release of therapeutic agents. Hydrophilic polymers like hydroxypropyl cellulose (B213188) can form a gel-like barrier upon hydration, slowing the diffusion of the entrapped drug.

A key study investigated the release of various pilocarpine salts from compression-molded films made with hydroxypropyl cellulose. This research highlighted that the specific salt form dramatically influences the release profile. When this compound was incorporated into a hydroxypropyl cellulose matrix, it exhibited a significant decrease in the release rate compared to more soluble salts like pilocarpine hydrochloride and nitrate (B79036). tandfonline.com This suggests that the lower solubility of the pamoate salt slows its diffusion out of the polymer matrix, making it a candidate for prolonged-release formulations.

The study also found that varying the molecular weight of the hydroxypropyl cellulose had a pronounced effect on the release of this compound. tandfonline.com Generally, pilocarpine release was faster from the lower viscosity (i.e., lower molecular weight) grades of hydroxypropyl cellulose. tandfonline.com This demonstrates that both the choice of the drug salt and the properties of the polymer matrix are crucial variables in designing controlled-release ocular delivery systems.

Below is a table summarizing the observed effects of material properties on this compound release from hydroxypropyl cellulose matrices, based on the findings.

VariableEffect on this compound Release RateReference
Drug Salt Form Pamoate salt shows a dramatically decreased release rate compared to hydrochloride or nitrate salts. tandfonline.com
Hydroxypropyl Cellulose Molecular Weight Release is generally faster from lower molecular weight (lower viscosity) grades. tandfonline.com

Submicron Emulsion Systems for Formulation Stability

Submicron emulsions are colloidal systems investigated for their potential to improve the stability and bioavailability of ophthalmic drugs. However, research literature specifically detailing the formulation, stability, or performance of this compound within submicron emulsion systems is not currently available. Studies on other forms of pilocarpine have explored these systems, but the unique properties of the pamoate salt would require dedicated investigation.

Role of Excipients and Co-emulsifiers in Formulation Performance

Excipients are critical components that determine the physical characteristics and stability of a formulation. In the context of the available research on this compound, hydroxypropyl cellulose is the primary excipient studied, where it functions as a release-controlling polymer matrix. tandfonline.com Information regarding the use of other excipients, such as co-emulsifiers, stabilizers, or penetration enhancers, specifically in this compound formulations, is not detailed in existing scientific reports.

Formulation Optimization Strategies for Concentration and Stability

Optimizing the formulation of this compound is aimed at achieving a desired drug concentration profile while ensuring the chemical and physical stability of the product over its shelf life.

For controlled-release formulations, a key strategy involves manipulating the polymer matrix to achieve the target release kinetics. This can be done by blending different viscosity grades of polymers like HPMC or HPC to fine-tune the release profile. The drug-to-polymer ratio is another critical parameter; a higher proportion of the polymer generally leads to a slower release rate.

Stability is a significant concern, particularly for pilocarpine, which can be susceptible to hydrolysis and epimerization. The use of the pamoate salt itself contributes to stability due to its lower solubility, which reduces the amount of drug in solution that is available for degradation at any given time. Further optimization strategies include:

pH Control: Maintaining an optimal pH in the formulation is crucial. Pilocarpine is generally more stable in acidic conditions. researchgate.net The incorporation of buffering agents into the formulation can help maintain a stable microenvironmental pH within the dosage form as it hydrates, thereby minimizing degradation.

Excipient Selection: The choice of excipients is critical to prevent interactions that could compromise stability. For instance, the use of antioxidants can be considered to prevent oxidative degradation. The compatibility of this compound with all excipients must be thoroughly evaluated through pre-formulation studies.

Moisture Protection: Since hydrolysis is a potential degradation pathway, protecting the dosage form from moisture is important. This can be achieved through the selection of appropriate packaging or by incorporating moisture-scavenging excipients into the formulation.

By systematically evaluating these parameters, a formulation for this compound can be developed that provides the desired controlled-release profile while maintaining stability.

Analytical Methodologies for Pilocarpine Research

Development and Validation of Chromatographic Methods

The development of robust chromatographic methods is essential for the accurate quantification of pilocarpine (B147212) and its degradation products. These methods are designed to be specific, efficient, and reliable for routine analysis. researchgate.netresearcher.life

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the analysis of pilocarpine. nih.govresearchgate.net This method offers high selectivity and sensitivity, allowing for the simultaneous determination of pilocarpine and its impurities. nih.gov The DAD detector provides spectral information, which aids in peak identification and purity assessment.

Several HPLC-DAD methods have been developed and validated for pilocarpine analysis. These methods often utilize reversed-phase columns, such as C18 or cyanopropyl-modified silica, and isocratic or gradient elution with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netirjmets.com For instance, a validated method for pilocarpine hydrochloride tablets employed a modified-silica cyanopropyl column with an isocratic mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer. researchgate.net Another study utilized a monolithic C18 column, which demonstrated superior resolution and shorter run times compared to conventional C18 columns. ingentaconnect.com Detection is commonly performed at low UV wavelengths, around 215-220 nm, due to the limited chromophoric groups in the pilocarpine molecule. capes.gov.brmdpi.comnih.gov

Separation and Quantification of Pilocarpine and its Degradation Products (e.g., Isopilocarpine, Pilocarpic Acid)

Pilocarpine is susceptible to degradation through epimerization to isopilocarpine and hydrolysis to pilocarpic acid. psu.edu Isopilocarpine can further hydrolyze to form isopilocarpic acid. ingentaconnect.com As these degradation products are pharmacologically inactive, their separation and quantification are critical for ensuring the efficacy and safety of pilocarpine-containing products. psu.edu

HPLC methods have been successfully developed to separate and quantify pilocarpine from its primary degradation products. ingentaconnect.comcapes.gov.brnih.gov The challenge lies in the small physicochemical differences between these compounds. researchgate.netresearcher.life Achieving baseline separation is crucial for accurate quantification. nih.gov For example, a method using a Spherisorb-CN bonded phase column achieved good resolution between pilocarpic and isopilocarpic acids, as well as between isopilocarpine and pilocarpine. capes.gov.brnih.gov Another approach utilized a β-cyclodextrin column to achieve separation of all four compounds in under 10 minutes. nih.gov The development of stability-indicating methods, which can separate the drug from its degradation products formed under various stress conditions (acid, base, oxidation, heat), is a key aspect of this research. irjmets.com

Method Validation Parameters in Analytical Research

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). irjmets.com This process involves evaluating several key parameters.

Precision, Accuracy, Linearity, and Robustness

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. For pilocarpine, methods have shown high accuracy with recovery percentages typically falling within the range of 98-102%. irjmets.com

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Pilocarpine assays have demonstrated excellent linearity over various concentration ranges, with correlation coefficients (r²) close to 0.9999. nih.govresearchgate.netpsu.edu

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. The robustness of pilocarpine analytical methods has been evaluated by assessing the influence of minor changes in parameters like mobile phase composition, pH, and column temperature. researchgate.netnih.govresearchgate.net

Limits of Quantification and Detection

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for determining trace amounts of impurities or for analyzing samples with low concentrations of pilocarpine. For instance, an HPLC method using a monolithic column reported an LOD of 0.17 µg/mL and an LOQ of 0.5 µg/mL for pilocarpine hydrochloride, which was lower than that of a conventional column. ingentaconnect.com Another validated method for pilocarpine in tablets established an identification limit (LOD) of 75 ng/mL and a quantification limit (LOQ) of 250 ng/mL. researchgate.netresearcher.life

Application in Natural Product Analysis (e.g., Pilocarpus microphyllus Extracts)

Pilocarpus microphyllus, commonly known as jaborandi, is the primary natural source of pilocarpine. mdpi.comnih.gov HPLC methods are essential for the quantification of pilocarpine in plant extracts to standardize the raw material and finished products. nih.govresearchgate.net

The analysis of plant extracts presents unique challenges due to the complex matrix, which may contain numerous other compounds that can interfere with the analysis. mdpi.com Therefore, the developed HPLC methods must be highly selective. HPLC-DAD and HPLC-MS/MS (tandem mass spectrometry) are powerful tools for this purpose. mdpi.comnih.gov HPLC-MS/MS, in particular, offers enhanced specificity and sensitivity, allowing for the identification and quantification of pilocarpine and other related imidazole (B134444) alkaloids even at low concentrations in complex mixtures. mdpi.comnih.gov

Research has focused on developing and validating rapid and reliable RP-HPLC-DAD methods for the quantification of pilocarpine in Pilocarpus microphyllus extracts. nih.govresearchgate.net These methods are crucial for quality control in the herbal medicine industry and for further research into the biosynthesis of pilocarpine. mdpi.comnih.gov For example, a study successfully quantified pilocarpine in aqueous and ethanolic extracts of P. microphyllus leaves using HPLC, finding concentrations of 0.3% and 1.3% (m/m), respectively. scielo.br

Data Tables

Table 1: Validation Parameters for an HPLC-DAD Method for Pilocarpine Analysis

Parameter Result Reference
Linearity (r²) 0.9999 nih.govresearchgate.net
Intraday Precision (RSD%) 0.1852% nih.govresearchgate.net
Interday Precision (RSD%) 0.1932% nih.govresearchgate.net

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Pilocarpine

Analytical Method LOD LOQ Reference
HPLC with Monolithic Column 0.17 µg/mL 0.5 µg/mL ingentaconnect.com
HPLC with Conventional C18 Column 0.31 µg/mL 1 µg/mL ingentaconnect.com
HPLC-DAD for Tablets 75 ng/mL 250 ng/mL researchgate.netresearcher.life

Advanced Analytical Strategies (e.g., Chemometric Approaches for Method Development)ijpsjournal.com

In the analytical landscape of multicomponent pharmaceutical compounds such as pilocarpine pamoate, advanced strategies are essential for robust and efficient method development. Chemometrics, which involves the application of mathematical and statistical methods to chemical data, offers a powerful toolkit for optimizing and interpreting complex analytical results. researchgate.netsielc.com While specific chemometric studies on this compound are not extensively documented, the principles have been successfully applied to other pharmaceutical pamoate salts and to the pilocarpine molecule itself, providing a clear framework for its application. nih.govnih.gov

The analysis of a salt composed of an active pharmaceutical ingredient (API) and a counter-ion, like this compound, necessitates methods that can simultaneously quantify both moieties or selectively measure the API in the presence of the counter-ion and any degradation products. researchgate.net Chemometric techniques are particularly adept at handling the data generated from such complex mixtures, especially from spectroscopic and chromatographic instruments. researchgate.net

Experimental Design and Optimization

A primary application of chemometrics in method development is the use of experimental designs, such as factorial or central composite designs, to optimize separation conditions. For instance, in the development of a micellar electrokinetic chromatography (MEKC) method for pilocarpine and its degradation products, experimental design was used to define optimal conditions, resulting in a fast and efficient separation. nih.gov This approach systematically investigates the effects of multiple variables (e.g., buffer pH, concentration, organic modifier content) and their interactions, leading to a robust analytical method with fewer experiments than a one-factor-at-a-time approach.

A similar strategy could be applied to develop an HPLC method for this compound, optimizing factors to ensure baseline separation of pilocarpine, pamoic acid, and key degradation products like isopilocarpine and pilocarpic acid.

Multivariate Calibration and Spectral Analysis

Spectroscopic methods, such as UV-Vis, Mid-Infrared (MIR), and Near-Infrared (NIR), generate complex multivariate data (i.e., absorbances at many wavelengths). Chemometric models, including Principal Component Regression (PCR) and Partial Least-Squares (PLS) regression, are indispensable for extracting quantitative information from this data. researchgate.netsielc.com

Research on other drug pamoates has demonstrated the power of this approach. For example, a study on the veterinary drug pyrantel (B1679900) pamoate used Mid-Infrared spectroscopy combined with a synergy interval PLS (siPLS) model for its direct and simultaneous determination in tablets alongside other APIs. nih.govnih.gov The model was validated for trueness, precision, and linearity, proving to be a rapid, solvent-free alternative to slower HPLC methods. nih.gov This highlights a viable strategy for the quality control of this compound formulations.

The table below illustrates the type of data generated from a chemometric validation study for the simultaneous determination of three veterinary drugs, including a pamoate salt, using MIR spectroscopy. nih.gov

Table 1: Performance of a Chemometric (siPLS) Model for Veterinary Drugs

Parameter Pyrantel Pamoate Praziquantel Febantel
Number of Latent Variables 5 5 5
RMSEP (mg/100mg) ≤ 0.69 ≤ 0.69 ≤ 0.69
Linearity (r²) > 0.99 > 0.99 > 0.99
Bias (mg/100mg) -0.01 -0.10 0.05
RPD (Residual Prediction Deviation) 14 14 13

RMSEP: Root Mean Square Error of Prediction. Data adapted from a study on veterinary formulations. nih.gov

This data demonstrates the high degree of accuracy and predictive power achievable with chemometrically-enhanced spectroscopic methods.

Another relevant application involves using liquid chromatography-mass spectrometry combined with chemometrics to investigate the effects of pyrvinium (B1237680) pamoate on cancer cells. This study used orthogonal partial-least squares (OPLS) regression analysis to correlate changes in cellular lipid profiles with the drug's mechanism of action, showcasing the utility of chemometrics in linking analytical data to biological outcomes.

By leveraging these advanced analytical strategies, robust, efficient, and comprehensive methods for the analysis of this compound can be developed, ensuring quality and consistency in pharmaceutical research and manufacturing.

Mechanistic Toxicology Studies in Preclinical Models

In Vitro Toxicology Screening Approaches

In vitro toxicology studies are crucial for understanding the potential hazards of chemical compounds at the cellular and molecular level, providing mechanistic insights while reducing reliance on animal testing. criver.comupmbiomedicals.com For pilocarpine (B147212), various in vitro systems have been employed to investigate its cytotoxic mechanisms.

Development of Physiologically Relevant In Vitro Model Systems

To improve the translation of in vitro results to predict effects in humans, researchers are increasingly using physiologically relevant model systems. criver.com For pilocarpine, this has included studies on specific, sensitive cell populations. For instance, dissociated whole retinal preparations from rats have been used to investigate whether pilocarpine is toxic to retinal ganglion cells. nih.gov This model is relevant because it maintains a mixed culture of retinal cells, partially replicating the in vivo environment of the target tissue. Similarly, hippocampal slice preparations are used to study the compound's effects on neuronal excitability and epileptiform activity in a system that preserves the local cytoarchitecture of the hippocampus. nih.gov

Screening for Biochemical and Biomarker Endpoints of Toxicity

Biochemical and biomarker endpoints are measurable indicators that signal a toxic effect. In vitro studies with pilocarpine have identified several such markers. In cultured retinal ganglion cells, toxicity was found to be dose-dependent and appeared to involve the inositol (B14025) pathway, as the toxic effects were potentiated by lithium and blocked by myo-inositol. nih.gov

Studies in a zebrafish model also identified key molecular and biochemical alterations. These include the modulation of neurotransmitter levels, specifically GABA, Glutamate (B1630785), and Acetylcholine (B1216132). mdpi.comnih.gov Furthermore, an upregulation of mRNA expression for neuroinflammatory markers such as HMGB1, TLR4, TNF-α, and IL-1 was observed. mdpi.comnih.gov In rat models, pilocarpine-induced seizures lead to oxidative stress in the striatum, marked by increased lipid peroxidation and nitrite (B80452) levels. nih.gov Urinary metabolic profiling has also been used to identify potential biomarkers of epileptogenesis, with changes noted in purine (B94841) and caffeine (B1668208) metabolism pathways during the acute and latent phases following pilocarpine administration. mdpi.com

Utilization of Advanced 3D Tissue Models

Three-dimensional (3D) tissue models, such as spheroids and organoids, are increasingly used in toxicology because they can more accurately represent the complex cell-cell and cell-matrix interactions of in vivo tissues compared to traditional 2D cell cultures. upmbiomedicals.compsu.edu These advanced models offer a better platform for predicting the clinical toxicity of drug candidates. psu.edu For example, 3D vascularized liver models have been developed to mimic physiological drug diffusion and test for toxicity. nih.govresearchgate.net While the use of 3D models is a significant advancement in preclinical toxicology, specific studies detailing the application of these advanced 3D tissue models for the mechanistic evaluation of pilocarpine toxicity are not prominent in the reviewed literature.

Custom Mechanistic Assays for Novel Adverse Outcome Pathways

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization. researchgate.netcsic.es AOPs are designed to provide a clear mechanistic representation of toxicological effects. europa.eu The development of AOPs for neurotoxicity is an active area of research, aiming to improve predictive toxicology. csic.es

For pilocarpine, the well-documented neurotoxic effects could be framed within an AOP. The MIE would be the binding and activation of muscarinic M1 receptors. mdpi.com This leads to a cascade of key events including neuronal hyperexcitability, excitotoxicity, neuroinflammation, and oxidative stress, mdpi.comnih.govplos.org ultimately resulting in the adverse outcomes of neuronal cell death and the development of spontaneous recurrent seizures. nih.govnih.gov While the individual events are well-studied, the formal assembly and validation of a complete AOP for pilocarpine-induced neurotoxicity remains a developmental goal.

Pilocarpine-Induced Status Epilepticus (SE) Animal Model

The systemic administration of pilocarpine to rodents is a widely used and well-established preclinical model to study temporal lobe epilepsy (TLE). nih.govfrontiersin.org This model is valued for its ability to reproduce many of the hallmark features of human TLE, including an initial precipitating injury (status epilepticus), a latent period, and a chronic period of spontaneous recurrent seizures. nih.gov

Replication of Behavioral, Electrographic, Metabolic, and Neuropathological Changes

The pilocarpine model effectively replicates the complex array of changes seen in human epilepsy. nih.gov

Behavioral Changes: Following administration, animals typically progress through a predictable sequence of behavioral seizures. These are often classified using a modified Racine scale and can be accompanied by other behavioral abnormalities, such as cognitive decline and anxiety-related behaviors. nih.govfrontiersin.orgnih.gov

Behavioral StageDescription
Stage IMouth and facial movements, ear twitching, eye blinking.
Stage IIHead nodding, "wet dog shakes".
Stage IIIForelimb clonus.
Stage IVRearing with forelimb clonus.
Stage VRearing and falling, loss of postural control, generalized tonic-clonic seizures.
Post-SE BehaviorIncreased anxiety, impaired spatial learning and memory. nih.gov

Electrographic Changes: Simultaneous electroencephalogram (EEG) recordings confirm the progression of seizure activity in the brain. The electrical patterns correlate with the observed behavioral changes and evolve from isolated spikes to sustained, high-amplitude discharges characteristic of status epilepticus. nih.govaesnet.org

EEG PhaseDescription
Initial ActivityLow voltage, fast activity, often originating in the hippocampus and amygdala. nih.gov
Seizure OnsetAppearance of high-voltage fast activity and prominent spiking. nih.gov
Status EpilepticusContinuous, high-amplitude, bilateral synchronous spike-and-wave discharges lasting for hours. nih.govaesnet.orgresearchgate.net
Interictal PeriodBursts of spiking activity in the hippocampus that can spread to the neocortex, often followed by depressed background activity. nih.gov
Metabolic FindingDescription
Energy MetabolismSeizures increase cerebral blood flow, glycolysis, and the tricarboxylic acid (TCA) cycle to meet increased adenosine (B11128) triphosphate (ATP) demand. nih.gov
Gene ExpressionAltered hippocampal expression of genes involved in energy metabolism and glucocorticoid regulation. nih.gov
Urinary MetabolitesChanges in urinary levels of metabolites related to purine metabolism (e.g., allantoin, inosine) and caffeine metabolism during the acute and latent phases. mdpi.comdntb.gov.ua

Neuropathological Changes: The model reproduces the pattern of brain damage, particularly hippocampal sclerosis, that is a hallmark of human TLE. nih.govfrontiersin.org This damage includes selective neuronal loss and subsequent glial activation and tissue reorganization. nih.govnih.gov

Neuropathological FeatureDescription
Neuronal LossSignificant cell death is observed in vulnerable brain regions, including the hippocampus (CA1, CA3, and hilus), amygdala, thalamus, and olfactory cortex. nih.govnih.gov This includes a rapid loss of hilar neurons. nih.gov
Hippocampal SclerosisA key feature resembling human TLE, characterized by extensive neuronal loss and gliosis in the hippocampus. nih.govfrontiersin.org
Glial ActivationWidespread and persistent activation of microglia and astrogliosis (development of astrocytes in damaged areas) occurs in regions of neuronal loss. nih.gov
Axonal DegenerationEvidence of delayed axonal degeneration has been observed in areas such as the thalamus. nih.gov
Mossy Fiber SproutingA form of synaptic reorganization in the hippocampus, indicated by upregulation of markers like Neuropeptide Y (NPY). nih.gov
Ischemic/Excitotoxic InjuryEvidence suggests that the brain damage involves both excitotoxic mechanisms from excessive neuronal firing and ischemic injury from vascular changes during SE. plos.org

Cellular Mechanisms of Neuronal Hyperexcitability (e.g., Potassium Conductance Blockage, Excitation/Inhibition Imbalance)

Pilocarpine-induced agonism of M1 receptors triggers neuronal hyperexcitability through several key cellular mechanisms. A primary effect is the modulation of ion channels, particularly the suppression of potassium (K+) currents. nih.govdergipark.org.tr One of the key currents affected is the M-current, a slowly activating, non-inactivating potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing. nih.gov Muscarinic agonist activity, mediated by M1 receptors, robustly suppresses the M-current. nih.gov This blockage of a key repolarizing K+ conductance leads to membrane depolarization, which brings the neuron closer to its firing threshold and thus renders it more susceptible to generating action potentials. nih.gov This loss of M-current regulation is a critical step in the initiation of the hyperexcitable state. nih.gov

Beyond direct effects on potassium channels, pilocarpine-induced seizures create a profound imbalance between excitatory and inhibitory signaling in the brain. The initial M1 receptor activation enhances excitatory neurotransmission, partly by potentiating neuronal responses to glutamate at NMDA receptors. nih.govmdpi.com This glutamatergic overactivity leads to excessive Ca++ influx, a key trigger for excitotoxicity and cell death. dergipark.org.tr

Simultaneously, the intense and prolonged seizure activity of status epilepticus can impair inhibitory mechanisms. The function of receptors for gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter, is known to be compromised during late SE. frontiersin.orgnih.gov This functional impairment of GABAergic inhibition further tilts the balance toward unchecked excitation, contributing to the self-sustaining nature of status epilepticus and the subsequent development of chronic epilepsy. frontiersin.org

Influence of Systemic Events (e.g., Blood-Brain Barrier Leakage, Inflammatory Responses) on Central Mechanisms

Mounting evidence indicates that the proconvulsant effects of systemically administered pilocarpine are not solely due to direct activation of central nervous system (CNS) receptors. nih.gov Instead, a critical sequence of systemic events, including peripheral inflammation and subsequent blood-brain barrier (BBB) disruption, plays a crucial role in seizure initiation. nih.govnih.gov Pilocarpine has been shown to induce a primary peripheral proinflammatory response, leading to an increase in circulating cytokines such as interleukin-1β (IL-1β). nih.govnih.gov

This systemic inflammation is a direct cause of BBB breakdown. nih.govpreprints.org The BBB is a highly selective barrier that protects the brain, and its disruption allows substances that are normally excluded from the CNS to enter the brain parenchyma. nih.govpreprints.org Studies have demonstrated that pilocarpine administration leads to increased BBB permeability, allowing serum proteins to leak into the brain tissue even before the onset of SE. nih.govnih.govaesnet.org This leakage is a dynamic, time-dependent process, with permeability to smaller molecules increasing first, followed by a breakdown to larger macromolecules as SE progresses. nih.govresearchgate.net

The consequence of BBB leakage is a significant disruption of the brain's tightly regulated microenvironment. nih.gov The influx of serum components, including potassium ions, leads to an ionic imbalance in the extracellular space of the brain. nih.gov This accumulation of extracellular K+ further depolarizes neurons, contributing significantly to the hyperexcitability required for pilocarpine to exert its convulsant effects via central muscarinic receptors. nih.gov Therefore, the peripheral inflammatory response and resulting BBB damage are considered essential etiological cofactors in the pathogenesis of pilocarpine-induced SE. nih.gov

Table 2: Timeline of Systemic and Central Events in Pilocarpine-Induced Seizures
Time PointEventConsequence
Minutes after Pilocarpine InjectionPeripheral proinflammatory response (e.g., increased serum IL-1β). nih.govnih.govInitiates cascade leading to BBB damage.
Prior to SE OnsetBlood-brain barrier (BBB) leakage to micromolecules and serum proteins (e.g., albumin). nih.govnih.govDisruption of brain homeostasis; accumulation of extracellular K+. nih.gov
~1-5 hours after SE OnsetBBB breakdown to macromolecules. nih.govresearchgate.netWidespread dissemination of BBB degradation consequences. nih.gov
~24 hours after SE OnsetPartial restoration of BBB permeability to macromolecules, but leakage of micromolecules persists. nih.govresearchgate.netOngoing disruption that may contribute to long-term pathology (epileptogenesis).

Methodological Refinements of the Pilocarpine SE Model for Research Outcomes

The pilocarpine model of temporal lobe epilepsy is widely used because it effectively recapitulates many pathological and clinical features of the human condition, such as spontaneous recurrent seizures, neuronal loss, and mossy fiber sprouting. frontiersin.orgnih.gov However, a significant drawback of the traditional model is the high rate of mortality associated with pilocarpine-induced SE, which is often attributed to cardiorespiratory collapse during prolonged seizures. frontiersin.orgnih.govinmed.fr This high mortality rate poses challenges for animal welfare, research costs, and the feasibility of long-term studies. frontiersin.orgresearchgate.net

To address these limitations, several methodological refinements have been developed. A key modification involves changing the strategy used to terminate SE. Traditionally, benzodiazepines like diazepam are used, but their effectiveness diminishes during late SE due to changes in GABA receptor function. frontiersin.orgnih.gov A more recent and effective approach is the use of levetiracetam (B1674943) to abort SE. frontiersin.orgnih.gov This method has been shown to substantially increase the survival rate of animals while still allowing for the development of chronic epilepsy, thus providing a more robust and humane experimental paradigm. frontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Modeling for Conformational Analysis of Pilocarpine (B147212)

The three-dimensional structure of a drug molecule is critical as it dictates how the molecule interacts with its biological target. Molecular modeling techniques are employed to determine the stable conformations of pilocarpine, providing a foundation for understanding its pharmacological activity.

Early research utilized programs like MacroModel to generate numerous low-energy conformations of protonated pilocarpine. One such study produced twenty-three distinct low-energy structures. nih.gov This analysis is crucial because different conformations may be responsible for binding to different receptor subtypes. nih.gov For instance, it has been suggested that specific conformations of pilocarpine might be active as agonists at different muscarinic receptor subtypes, potentially explaining its partial agonist activity at both M1 and M2 receptors. nih.gov

More recent studies have employed Density Functional Theory (DFT) calculations to investigate the conformational properties of protonated pilocarpine (Pilo+). rsc.org These computational methods, often using a Polarizable Continuum Model (PCM) to simulate an aqueous environment, analyze conformations extracted from X-ray crystallography data, such as planar and distorted forms. rsc.org The goal is to understand how the molecule's structure might change upon interaction with other materials, such as clays (B1170129) used in drug delivery systems, which are known to induce conformational shifts. rsc.org The stability of pilocarpine is pH-dependent, being relatively stable in acidic conditions and progressively unstable as pH increases. researchgate.net Computational analysis helps to understand these properties at a molecular level.

Computational Method Software/Program Key Findings/Application Reference
Low-Energy Conformation Generation MacroModel Generated 23 low-energy conformations of protonated pilocarpine, suggesting different structures may bind to various muscarinic receptor subtypes. nih.gov
Density Functional Theory (DFT) Gaussian 09 Investigated planar and distorted conformations of cationic pilocarpine (Pilo+) to evaluate structural changes upon entrapment in delivery systems. rsc.org
Polarizable Continuum Model (PCM) Gaussian 09 Simulated environmental effects of an aqueous medium on pilocarpine's structure. rsc.org

Computational Simulations of Receptor-Ligand Binding Kinetics

Understanding how quickly a drug binds to its receptor (association rate, k_on) and how long it remains bound (dissociation rate, k_off) is crucial for predicting its in vivo efficacy. acs.org Computational simulations, particularly molecular dynamics (MD), are powerful tools for studying these kinetic parameters. frontiersin.orgnih.gov

Predicting Binding Affinities and Rate Constants

Binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter in drug design. mdpi.com It is defined by the ratio of the association and dissociation rate constants (K_a = k_on/k_off). mdpi.com Computational methods are increasingly used to predict these values, moving beyond simple docking scores to more dynamic and informative simulations. praiseworthyprize.org

For pilocarpine, molecular docking studies have been used to estimate its binding affinity to targets like the human M3 muscarinic receptor (M3R). A docking score of approximately -10 kcal/mol was calculated, indicating a strong interaction. frontiersin.org Similar studies on cytochrome P450 enzymes revealed that pilocarpine binds with high affinity to CYP2A6 and CYP2A13, with dissociation constants (K_d) in the low micromolar range, but has a significantly lower affinity for CYP2E1. nih.gov These predictions are vital for understanding both the therapeutic effects and the metabolic pathways of the drug.

Advanced computational techniques, such as free energy perturbation (FEP) methods, can provide more accurate estimations of binding affinities. uu.nl The development of machine learning and quantitative structure-activity relationship (QSAR) models also offers a data-driven approach to enhance the accuracy of these predictions, accelerating the drug discovery process. praiseworthyprize.orgslideshare.net

Target Receptor/Enzyme Computational Method Predicted Value Significance Reference
Human M3 Muscarinic Receptor (hM3R) Molecular Docking Docking Score: ~ -10 kcal/mol Indicates strong binding affinity to its therapeutic target. frontiersin.org
Cytochrome P450 2A6 (CYP2A6) Spectral Titration K_d: 1.5–3.6 µM High affinity suggests a significant role in pilocarpine metabolism. nih.gov
Cytochrome P450 2A13 (CYP2A13) Spectral Titration K_d: 1.5–3.6 µM Similar high affinity to CYP2A6. nih.gov
Cytochrome P450 2E1 (CYP2E1) Spectral Titration K_d: 26.5 µM ~10-fold lower affinity compared to CYP2A enzymes. nih.gov

Atomistic Molecular Dynamics Simulations for Mechanistic Insights

Atomistic molecular dynamics (MD) simulations provide a dynamic, high-resolution view of the binding process, offering mechanistic insights that static models cannot. nih.gov These simulations model the system as a set of particles interacting through classical mechanics, often under conditions that mimic the physiological environment. nih.govmdpi.com

MD simulations have been used to explore the interactions of pilocarpine with the M3R. frontiersin.org By running simulations, researchers can observe the stability of the drug-receptor complex over time. For example, the root-mean-square-deviation (RMSD) of pilocarpine in complex with M3R was found to stabilize at approximately 2.5 Å, signifying a stable binding mode. frontiersin.org These simulations can identify key residues involved in the interaction; in the case of M3R, hydrogen bonds with ASP148 and SER152 were identified as crucial for binding. frontiersin.org

Such simulations are also essential for understanding complex pharmacological behaviors like biased agonism. nih.gov It has been proposed that pilocarpine binding to the M3R induces a conformation that is unfavorable for Gq protein activation but can still activate β-arrestin-dependent signaling. nih.gov MD simulations can help visualize and analyze these distinct receptor conformations, providing a structural basis for the observed signaling bias. nih.gov Enhanced sampling MD techniques can further accelerate the simulation of binding and unbinding events, helping to elucidate the mechanisms that determine drug residence time and selectivity. nih.govnih.govcecam.org

Integration of Computational Approaches with Preclinical Pharmacokinetic Modeling

Integrating molecular-level insights with whole-body system models is a key goal of modern pharmaceutical science. Physiologically based pharmacokinetic (PBPK) modeling is a computational method that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug based on physiological and anatomical data. sci-hub.senih.gov

PBPK models for ocular drug delivery of pilocarpine have been developed to predict its concentration in various eye tissues over time. sci-hub.seresearchgate.net These models incorporate parameters derived from both in vitro experiments and in silico predictions, such as membrane permeability and receptor binding affinity. arvojournals.org For instance, a PBPK model was developed to describe pilocarpine's absorption and disposition in rabbits following topical application to the eyelid. nih.gov This model successfully predicted drug concentrations in the iris and aqueous humor and was then extrapolated to predict human ocular pharmacokinetics. nih.gov The human concentrations were predicted to be about 10-fold lower than in rabbits. nih.gov

These integrated models provide a robust platform for rational drug formulation design. researchgate.net They allow for the simulation of how different formulations or physicochemical properties might affect the bioavailability of pilocarpine, reducing the reliance on extensive animal testing and streamlining the development process. slideshare.netresearchgate.net By combining molecular dynamics, QSPR, and PBPK modeling, a comprehensive, multi-scale understanding of a drug's behavior can be achieved, from single-molecule interactions to systemic effects. arvojournals.org

Future Directions in Pilocarpine Pamoate Research

Complete Elucidation and Genetic Control of Pilocarpine (B147212) Biosynthesis

Despite its long history of medicinal use, the complete biosynthetic pathway of pilocarpine remains largely unknown. researchgate.netnih.gov It is established that pilocarpine is exclusively found in plants of the Pilocarpus genus, and while histidine is recognized as a precursor, the subsequent enzymatic steps and genetic regulation are yet to be fully unraveled. researchgate.netnih.gov

Future research will focus on identifying the specific enzymes and genes responsible for converting histidine into pilocarpine. This will likely involve a multi-omics approach, integrating transcriptomics and metabolomics data from various Pilocarpus species. europa.eu By correlating gene expression profiles with the presence of specific alkaloid intermediates, researchers can pinpoint candidate genes for functional characterization. researchgate.neteuropa.eu Techniques such as feeding labeled precursors to Pilocarpus tissues and analyzing the resulting alkaloid profiles with methods like UPLC-MS will be instrumental in mapping the metabolic route. researchgate.netnih.gov Understanding the genetic control of this pathway is paramount for developing biotechnological production methods. researchgate.net

Advancement and Refinement of Preclinical Disease Models for Mechanistic Studies

Preclinical animal models are indispensable for understanding the mechanisms of action of pilocarpine and for testing new formulations and therapeutic strategies. The pilocarpine-induced status epilepticus (SE) model in rodents is a well-established and clinically relevant model for studying temporal lobe epilepsy. nih.govfrontiersin.orgresearchgate.net This model effectively replicates many of the key features of the human condition, including a latent period followed by spontaneous recurrent seizures and associated neuropathological changes. nih.govfrontiersin.org

Future research will focus on refining these models to improve their translatability and to reduce variability and mortality rates. nih.govresearchgate.net This includes optimizing dosing protocols and exploring the use of different rodent species and strains. researchgate.net For instance, the lithium-pilocarpine model has emerged as an alternative that can induce seizures with lower doses of pilocarpine. nih.gov Furthermore, the integration of advanced techniques like in vivo calcium imaging and pupillometry in these models will allow for more detailed mechanistic studies of neural network activity and drug effects. researchgate.net The development of more sophisticated models will be crucial for evaluating the neuroprotective effects of new compounds and for understanding the complex pathophysiology of diseases where pilocarpine is used. nih.gov

Exploration of Novel Drug Delivery Systems to Optimize Pharmacokinetic Profiles

A significant area of future research for pilocarpine pamoate revolves around the development of novel drug delivery systems to optimize its pharmacokinetic profile, enhance efficacy, and improve patient compliance. ijpsjournal.com Conventional ophthalmic solutions of pilocarpine often suffer from rapid nasolacrimal drainage, leading to low bioavailability and the need for frequent administration. researchgate.net

Researchers are actively exploring various advanced drug delivery platforms:

Nanoparticles: Polymeric nanoparticles, such as those made from poly(D,L-lactic-co-glycolide) (PLGA) and polybutylcyanoacrylate, have shown promise in prolonging the residence time of pilocarpine in the eye and enhancing its penetration into the aqueous humor. researchgate.netacs.org These systems can offer a more sustained release, potentially reducing the frequency of administration. researchgate.net

Ocular Inserts: Biodegradable ocular inserts, which are placed in the eye to release the drug over an extended period, represent another promising approach. researchgate.netthepharmajournal.com Systems like the Ocusert®, a reservoir-style insert, have demonstrated the ability to provide near-constant drug release, which can improve the selectivity of pilocarpine's action while minimizing side effects. thepharmajournal.com

In Situ Gels: Thermosensitive polymers that transition from a liquid to a gel state upon contact with the ocular surface temperature are being investigated to increase drug retention time. ucl.ac.uk

Nanofiber Mats: Electrospun nanofiber mats are being developed for localized, intradermal delivery of pilocarpine, particularly for treating xerostomia. nih.gov These mats can provide a sustained release of the drug directly to the target salivary glands. nih.gov

Transdermal Delivery: Recent studies have explored the topical application of pilocarpine over the salivary glands to increase salivation, which could offer a more localized treatment with fewer systemic side effects compared to oral administration. nih.gov

The primary goals of these novel delivery systems are to provide prolonged therapeutic effects, improve bioavailability, and enhance patient convenience and comfort. ijpsjournal.comresearchgate.net

Innovative Analytical Technologies for Comprehensive Characterization and Quality Control in Research

The development and quality control of this compound formulations necessitate the use of advanced and innovative analytical technologies. These methods are crucial for the comprehensive characterization of the drug substance and its various formulations, as well as for monitoring its stability and degradation products.

Future research in this area will likely focus on the application of cutting-edge analytical techniques:

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of pilocarpine and its related substances. researchgate.net The use of monolithic HPLC columns is gaining traction due to their ability to provide faster analysis times and high resolution, which is essential for separating pilocarpine from its degradation products like isopilocarpine and pilocarpic acid. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) offers high sensitivity and specificity for the structural characterization of pilocarpine and its metabolites. azolifesciences.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for both quantitative analysis and for identifying unknown impurities and degradation products. azolifesciences.com

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are powerful tools for elucidating the molecular structure and conformation of pilocarpine. azolifesciences.comnih.govrsc.org These techniques are particularly useful for studying drug-excipient interactions in complex formulations. rsc.org

The integration of these innovative analytical technologies will be essential for ensuring the quality, safety, and efficacy of new this compound products and for advancing our understanding of its chemical and physical properties. azolifesciences.com

Synergistic Integration of Computational and Experimental Methodologies in Pharmaceutical Research

The convergence of computational and experimental approaches is poised to revolutionize pharmaceutical research, and the study of this compound is no exception. This synergistic integration allows for a more rational and efficient drug development process, from lead optimization to formulation design.

Future directions in this domain will involve:

Molecular Modeling: Computational methods such as molecular dynamics simulations can provide atomistic-level insights into the binding of pilocarpine to its target receptors, such as muscarinic receptors. science.gov This can aid in the design of new analogs with improved affinity and selectivity. Structure-based and ligand-based methods can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new pilocarpine derivatives. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are being developed to simulate the pharmacokinetic profile of pilocarpine following various routes of administration, such as topical application to the eyelid. nih.gov These models can help in predicting drug concentrations in different ocular tissues and can be extrapolated from animal data to humans, facilitating the design of clinical trials. nih.gov

Quantum Mechanical Calculations: Theoretical methods like Density Functional Theory (DFT) can be used to investigate the conformational properties and vibrational spectra of pilocarpine, which is crucial for understanding its stability and interaction with delivery vehicles like clay minerals. rsc.org

By combining the predictive power of computational models with the empirical data from experimental studies, researchers can accelerate the discovery and development of new and improved pilocarpine-based therapies. nih.gov This integrated approach will enable a deeper understanding of the structure-activity relationships of pilocarpine and will guide the rational design of next-generation drug products.

Q & A

Q. What preclinical models are most suitable for evaluating the pharmacokinetic profile of pilocarpine pamoate?

Methodological Answer: Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate drug absorption, distribution, metabolism, and excretion (ADME). Rodent models (e.g., Sprague-Dawley rats) are commonly employed for in vivo studies, with plasma and tissue sampling at intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration). Ensure characterization of critical parameters such as bioavailability, half-life (t1/2t_{1/2}), and volume of distribution (VdV_d) .

Q. How can researchers optimize experimental protocols for assessing this compound’s stability under varying physiological conditions?

Methodological Answer: Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to quantify degradation products. Test conditions should mimic physiological pH (e.g., 1.2–7.4), temperature (37°C), and enzymatic environments (e.g., simulated gastric/intestinal fluids). Include controls for light exposure and oxidative stress .

Q. What in vitro assays are recommended for preliminary screening of this compound’s muscarinic receptor activation efficacy?

Methodological Answer: Use CHO-K1 cells transfected with human M3 muscarinic receptors. Measure intracellular calcium flux via fluorescent dyes (e.g., Fluo-4) and compare dose-response curves (EC₅₀ values) against standard agonists like carbachol. Include negative controls (untreated cells) and reference antagonists (e.g., atropine) to validate specificity .

Advanced Research Questions

Q. How should researchers address contradictory data in dose-dependent efficacy studies of this compound?

Methodological Answer: Apply sensitivity analysis to identify confounding variables (e.g., batch-to-batch variability in drug formulation, animal strain differences). Use meta-analytic techniques to pool data from independent studies, weighted by sample size and quality. Stratify results by experimental conditions (e.g., administration route, co-administered agents) .

Q. What signaling pathways beyond canonical muscarinic activation might explain off-target effects of this compound?

Methodological Answer: Perform transcriptomic profiling (RNA-seq) on treated cell lines or tissues to identify differentially expressed genes. Validate findings using pathway enrichment tools (e.g., KEGG, GO) and functional assays (e.g., siRNA knockdown of candidate genes like Wnt/β-catenin or PI3K/AKT). Cross-reference with kinase inhibition assays to pinpoint secondary targets .

Q. How can in silico modeling improve the design of this compound combination therapies?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions between this compound and potential adjunct drugs (e.g., β-blockers, anti-inflammatory agents). Validate predictions with isobologram analysis in vitro to assess synergistic, additive, or antagonistic effects .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing time-dependent outcomes in this compound trials?

Methodological Answer: Employ mixed-effects models to account for repeated measures and inter-individual variability. For survival data (e.g., duration of intraocular pressure reduction), use Kaplan-Meier curves with log-rank tests. Report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) to enhance reproducibility .

Q. How to ensure rigor in reporting negative results from this compound studies?

Methodological Answer: Adhere to the ARRIVE 2.0 guidelines for preclinical studies. Provide raw data in supplementary files, including exact p-values (not just thresholds like p < 0.05) and power calculations. Use funnel plots to assess publication bias in meta-analyses .

Methodological Tables

Q. Table 1: Key Parameters for Preclinical Evaluation of this compound

ParameterMethodAcceptable RangeReference
BioavailabilityPlasma AUC (0–24h)≥20% (oral)
Receptor Binding AffinityRadioligand displacement assayKiK_i < 100 nM
Thermal StabilityHPLC purity after 6 months≥95% intact compound

Q. Table 2: Common Pitfalls in Experimental Design

PitfallMitigation StrategyEvidence
Uncontrolled pH effectsUse buffered solutions in vitro
Small sample sizePower analysis (α = 0.05, β = 0.2)
Incomplete PK dataInclude terminal elimination phase sampling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.